

Application Notes: Spectroscopic Characterization of 1-(2,3-Dimethylphenyl)ethanone and Its Derivatives

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Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)ethanone

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(2,3-Dimethylphenyl)ethanone** is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^[1] Its derivatives, particularly chalcones and other heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3][4]} Accurate structural elucidation and characterization of these molecules are paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

This document provides a comprehensive guide to the spectroscopic characterization of **1-(2,3-Dimethylphenyl)ethanone** and a representative derivative using standard analytical techniques. It includes detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

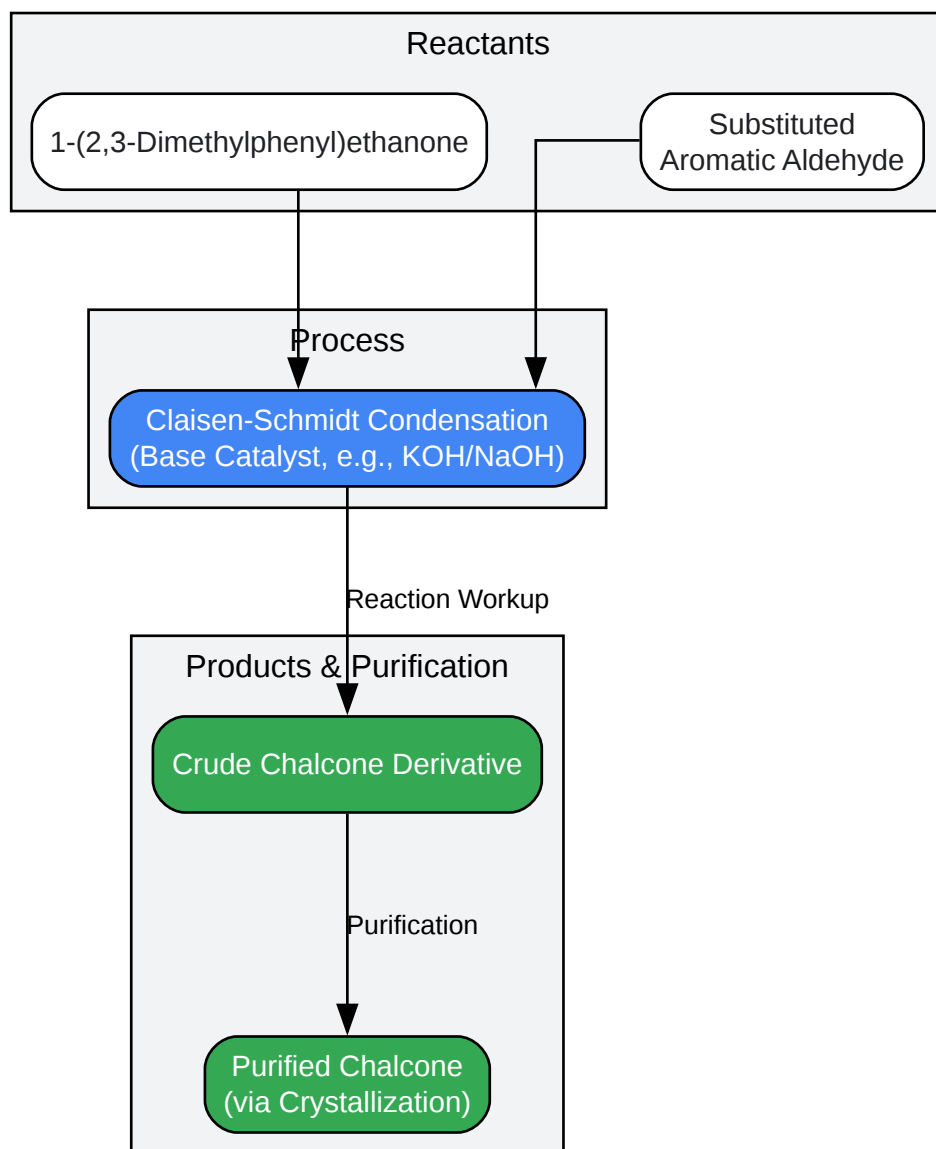
Part 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone

The parent compound, **1-(2,3-Dimethylphenyl)ethanone**, is the primary starting material for the synthesis of its derivatives. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₂ O	[5]
Molecular Weight	148.21 g/mol	[6]
CAS Number	2142-71-4	[5]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	236.65 °C at 760 mmHg	[7]
Density	0.965 g/cm ³	[7]

Part 2: Synthesis and Characterization of a Chalcone Derivative

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized from acetophenones.[8] They are typically prepared via a Claisen-Schmidt condensation reaction between an aromatic ketone (e.g., **1-(2,3-Dimethylphenyl)ethanone**) and an aromatic aldehyde.[9]



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Caption: Workflow for the synthesis of chalcone derivatives.

Part 3: Spectroscopic Data for a Representative Derivative

The following tables summarize the expected spectroscopic data for a representative chalcone derivative: (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one. This data is compiled based on characteristic values for similar structures found in the literature.[3][8][9]

Table 1: ¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	~10H	Aromatic protons (Ar-H) & Vinylic protons (-CH=CH-)
~2.5	Singlet	3H	Acetyl group methyl protons (-COCH ₃)
~2.3	Singlet	3H	Aromatic methyl protons (Ar-CH ₃)
~2.1	Singlet	3H	Aromatic methyl protons (Ar-CH ₃)

Table 2: ¹³C NMR (Carbon NMR) Data (Solvent: CDCl₃, Frequency: 101 MHz)

Chemical Shift (δ) ppm	Assignment
~198.0	Carbonyl carbon (C=O)
~120.0 - 145.0	Aromatic & Vinylic carbons (Ar-C, -CH=CH-)
~55.0	Methoxy group carbon (-OCH ₃) (if present as a substituent)
~26.5	Acetyl group methyl carbon (-COCH ₃)
~20.0, ~15.0	Aromatic methyl carbons (Ar-CH ₃)

Table 3: FT-IR (Infrared Spectroscopy) Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1660	Strong	C=O stretch (α,β -unsaturated ketone)[3]
~1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~980	Strong	Trans C-H bend (out-of-plane) of the vinyl group

Table 4: UV-Vis (Ultraviolet-Visible Spectroscopy) Data (Solvent: Ethanol or Dichloromethane)

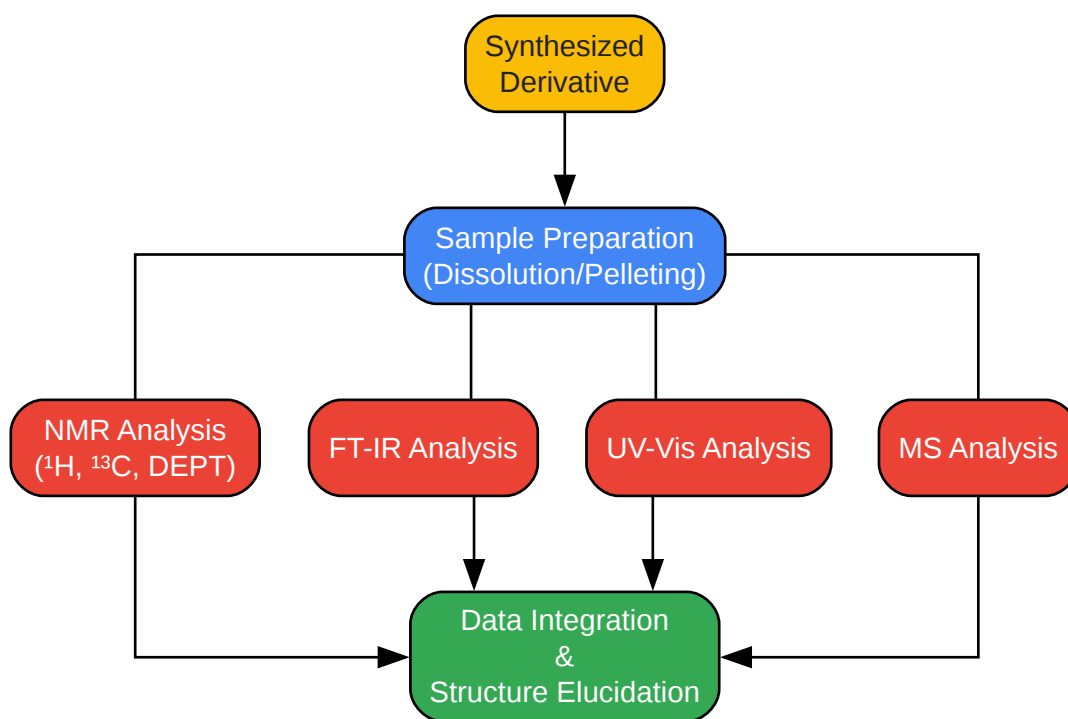
λ_{max} (nm)	Transition	Description
~300 - 320	$\pi \rightarrow \pi$	Corresponds to the extended conjugation of the cinnamoyl system.[10]
~250 - 270	$\pi \rightarrow \pi$	Corresponds to the aromatic benzoyl system.

Table 5: Mass Spectrometry (MS) Data (Technique: Electron Ionization - EI)

m/z Value	Interpretation
[M] ⁺	Molecular ion peak corresponding to the exact mass of the compound.
[M-15] ⁺	Loss of a methyl group (-CH ₃).
[M-43] ⁺	Loss of the acetyl group (-COCH ₃).
Base Peak	The most intense peak, often a stable fragment (e.g., the tropylium ion or a substituted benzoyl cation).

Part 4: Detailed Experimental Protocols

Accurate and reproducible data acquisition requires standardized protocols.



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Caption: General workflow for spectroscopic analysis.

1. Protocol for NMR Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
 - Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
 - ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH_2 , and CH_3 groups.[\[11\]](#)
 - Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

2. Protocol for FT-IR Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
 - Sample Preparation (Liquid/Oil): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Background Scan: Place the KBr pellet holder (or clean salt plates) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O, C=C, C-H).

3. Protocol for UV-Vis Spectroscopy

- Objective: To investigate the electronic transitions within conjugated systems.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or dichloromethane).
 - Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
 - Data Acquisition: Place the cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance.
 - Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and note the corresponding absorbance values. This provides information about the extent of conjugation in the molecule.[\[12\]](#)

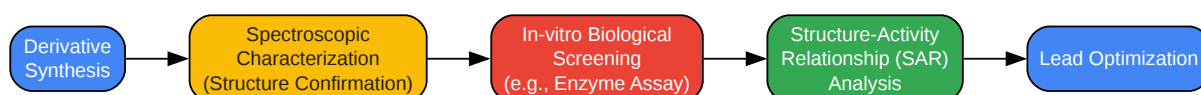
4. Protocol for Mass Spectrometry

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

- **Method Selection:** Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion, especially in high-resolution mass spectrometry (HRMS).
- **Data Acquisition:** Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$). Analyze the major fragment ions to deduce the structure of different parts of the molecule. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Part 5: Relevance in Drug Development

The spectroscopic characterization of novel **1-(2,3-Dimethylphenyl)ethanone** derivatives is a critical step in the drug discovery pipeline. For instance, certain ethanone derivatives have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.^{[13][14]} A clear understanding of the synthesized structure is essential to establish a reliable structure-activity relationship (SAR) and to optimize lead compounds for improved potency and pharmacokinetic properties.



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Caption: Logical flow from synthesis to lead optimization.

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